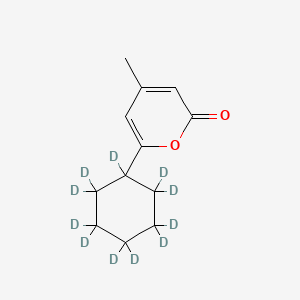

Tétrahydrocurcumine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

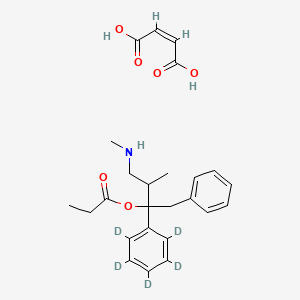

Tetrahydro Curcumin-d6 is a deuterated form of tetrahydrocurcumin, a major metabolite of curcumin. Curcumin, derived from the rhizome of Curcuma longa (turmeric), is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Tetrahydro Curcumin-d6 retains these beneficial properties while offering improved stability and bioavailability compared to curcumin .

Applications De Recherche Scientifique

Tetrahydro Curcumin-d6 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

Biology: Investigated for its potential to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability

Mécanisme D'action

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

Analyse Biochimique

Biochemical Properties

Tetrahydro Curcumin-d6 has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of cyclooxygenase 2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation .

Cellular Effects

Tetrahydro Curcumin-d6 has been found to have significant effects on various types of cells and cellular processes. It selectively inhibits proliferation and triggers apoptosis in breast cancer cells in a concentration- and time-dependent manner . It also influences cell function by affecting the CYP450 enzyme metabolic pathway .

Molecular Mechanism

At the molecular level, Tetrahydro Curcumin-d6 exerts its effects through various mechanisms. It induces cell apoptosis via a mitochondria-mediated pathway, as indicated by the upregulated ratio of Bax/Bcl-2 and reactive oxygen species (ROS) induction . It also inhibits the expression of CYP1A1 and activation of the NF-κB pathway, thereby inhibiting the migration and invasion of breast cancer cells .

Temporal Effects in Laboratory Settings

The effects of Tetrahydro Curcumin-d6 change over time in laboratory settings. It has been found to exert significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan .

Dosage Effects in Animal Models

The effects of Tetrahydro Curcumin-d6 vary with different dosages in animal models. It has been found to exhibit a significant tumor growth inhibition and anti-pulmonary metastasis effect in a tumor mouse model of MCF-7 and 4T1 cells .

Metabolic Pathways

Tetrahydro Curcumin-d6 is involved in various metabolic pathways. It affects the CYP450 enzyme metabolic pathway and inhibits the expression of CYP1A1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydro Curcumin-d6 can be synthesized through the hydrogenation of curcumin in the presence of deuterium gas. The process involves the reduction of the double bonds in curcumin to form tetrahydrocurcumin, followed by the incorporation of deuterium atoms to produce Tetrahydro Curcumin-d6 .

Industrial Production Methods: Industrial production of Tetrahydro Curcumin-d6 typically involves the use of platinum-iron-nickel hydroxide composite nanoparticles as catalysts. The reaction is carried out in ethanol under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrahydro Curcumin-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form curcumin derivatives with enhanced biological activities.

Reduction: Further reduction can lead to the formation of hexahydrocurcumin.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.

Major Products Formed:

Oxidation: Curcumin derivatives with enhanced anti-inflammatory properties.

Reduction: Hexahydrocurcumin.

Substitution: Various tetrahydrocurcumin derivatives with modified biological activities.

Comparaison Avec Des Composés Similaires

Curcumin: The parent compound with lower stability and bioavailability.

Hexahydrocurcumin: A more reduced form with similar biological activities.

Octahydrocurcumin: Another reduced form with enhanced anti-inflammatory properties

Uniqueness of Tetrahydro Curcumin-d6: Tetrahydro Curcumin-d6 stands out due to its improved stability and bioavailability compared to curcumin. The incorporation of deuterium atoms enhances its metabolic stability, making it a more effective therapeutic agent .

Propriétés

Numéro CAS |

1794898-13-7 |

|---|---|

Formule moléculaire |

C21H24O6 |

Poids moléculaire |

378.454 |

Nom IUPAC |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |

Clé InChI |

LBTVHXHERHESKG-WFGJKAKNSA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |

Synonymes |

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)